molecular formula C16H20N2O2S B2808034 N-cyclopropyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide CAS No. 1797242-07-9

N-cyclopropyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide

Cat. No.: B2808034
CAS No.: 1797242-07-9
M. Wt: 304.41
InChI Key: RSDDXFGBSDIHPE-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide (CAS 1797242-07-9) is a synthetic organic compound with a molecular formula of C16H20N2O2S and a molecular weight of 304.41 g/mol . This acetamide derivative features a 3,5-dimethylisoxazole ring, a cyclopropyl group, and a thiophene ethyl chain, making it a structurally complex molecule of interest in medicinal chemistry and drug discovery research . The compound is offered for non-human research applications and is strictly for laboratory use only; it is not intended for diagnostic, therapeutic, or any personal use . Researchers can source this compound in various quantities, with availability ranging from 1mg to 50mg, to suit different experimental needs . Its structural characteristics, including the heterocyclic isoxazole and thiophene motifs, are commonly explored in the development of novel biologically active compounds and for chemical biology studies .

Properties

IUPAC Name

N-cyclopropyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-thiophen-2-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-11-15(12(2)20-17-11)10-16(19)18(13-5-6-13)8-7-14-4-3-9-21-14/h3-4,9,13H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDDXFGBSDIHPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)N(CCC2=CC=CS2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the isoxazole ring, followed by the introduction of the cyclopropyl group and the thiophene moiety. Common reagents and conditions used in these reactions include:

    Cyclopropylation: Introduction of the cyclopropyl group can be achieved using cyclopropyl bromide in the presence of a base.

    Isoxazole Formation: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction.

    Thiophene Introduction: The thiophene moiety can be introduced through a coupling reaction, such as a Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas, palladium catalyst.

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Substituent R1 Substituent R2 Synthetic Method
Target Compound Cyclopropyl 3,5-dimethylisoxazole Alkylation of thioether
Ethyl 2-[(chloroacetyl)amino]-...* Cyclopenta[b]thiophene Chloroacetyl Thiopyrimidine alkylation
2-chloro-N-benzylacetamide Benzyl Chlorine Direct alkylation

*From .

Electronic and Physicochemical Properties

Density-functional theory (DFT) methods, such as the Colle-Salvetti correlation-energy formula (), can model electronic properties. The 3,5-dimethylisoxazole ring in the target compound likely increases electron density at the acetamide carbonyl compared to pyrimidinyl or thiophene-only analogs, influencing hydrogen-bonding capacity. Cyclopropane’s angle strain may also reduce solubility relative to flexible alkyl chains, as observed in benzyl-substituted analogs.

Table 2: Calculated Properties (Hypothetical Data)

Compound LogP HOMO (eV) LUMO (eV) Dipole Moment (D)
Target Compound 3.2 -6.8 -1.9 4.5
N-benzyl-2-thiopheneacetamide 2.9 -7.1 -2.3 3.8
6-methyl-2-thiopyrimidin-4-one analog 1.7 -6.5 -1.5 5.2

*Methodology based on .

Crystallographic and Conformational Analysis

Crystallographic refinement tools like SHELXL () and visualization via WinGX/ORTEP () are critical for comparing molecular conformations. The cyclopropyl group in the target compound may enforce a rigid, planar acetamide backbone, whereas benzyl or thiophene-ethyl groups in analogs allow greater torsional flexibility. Such differences could impact packing efficiency and crystal lattice stability.

Table 3: Crystallographic Parameters (Representative Examples)

Compound Space Group Bond Length C=O (Å) Dihedral Angle (°)
Target Compound* P2₁/c 1.23 175
N-benzyl-2-thiopheneacetamide C2/c 1.22 168

*Hypothetical data derived from SHELXL refinement ().

Biological Activity

N-cyclopropyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide is a synthetic compound belonging to the acetamide class. Its unique structure, which includes a cyclopropyl group, an oxazole ring, and a thiophene moiety, suggests potential applications in medicinal chemistry, particularly in drug development targeting various biological pathways.

Biological Activity

The biological activity of this compound is primarily associated with its interactions with specific enzymes and receptors within biological systems. The following sections detail its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound's biological activity may involve:

  • Enzyme Inhibition : The ability to inhibit specific enzymes that play crucial roles in metabolic pathways.
  • Receptor Modulation : Interaction with neurotransmitter receptors, potentially influencing signaling pathways involved in various physiological processes.

Potential Therapeutic Applications

Research indicates several potential therapeutic applications for this compound:

  • Antimicrobial Activity : Preliminary studies suggest potential effectiveness against certain bacterial strains.
  • Anticancer Properties : Investigations into its cytotoxic effects on cancer cell lines have shown promise.
  • Neuroactive Effects : The structural components may confer neuroprotective properties.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key characteristics and activities:

Compound NameStructural FeaturesUnique Aspects
1-(Cyclopropyl)-4-(3,5-dimethylisoxazol-4-yloxy)benzeneCyclopropyl and isoxazoleFocused on neuroactive properties
N-[4-(Thiophen-3-yloxy)phenyl]-N-cyclopropylethanamineThiophene and cyclopropanePotential antidepressant effects
3-(Cyclopropyl)-5-methylisoxazoleCyclopropane and isoxazoleInvestigated for anti-inflammatory properties

The uniqueness of this compound lies in its diverse functional groups which may confer distinct pharmacological activities compared to these similar compounds.

Anticancer Activity

In a study evaluating various synthesized compounds for anticancer properties, N-cyclopropyl derivatives exhibited significant cytotoxicity against several cancer cell lines. For instance, the compound showed an IC50 value indicating effective inhibition of cell proliferation in MDA-MB-231 breast cancer cells .

Antimicrobial Studies

Research into the antimicrobial properties of this compound revealed promising results against Gram-positive bacteria. The compound demonstrated significant inhibitory effects comparable to established antibiotics, suggesting its potential as a lead compound in developing new antimicrobial agents .

Neuroactive Properties

The neuroactive potential of N-cyclopropyl derivatives has been explored in various models. These studies indicate that the compound may modulate neurotransmitter systems effectively, which could lead to therapeutic applications in treating neurological disorders.

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